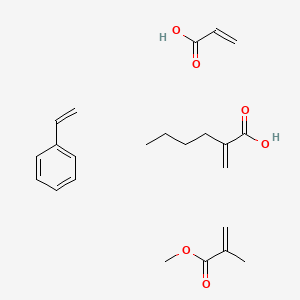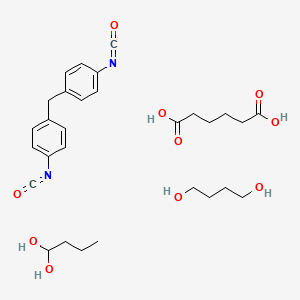
1,2,4,5-Tetrahydro-3-benzothiepin-1-one
Descripción general
Descripción
1,2,4,5-Tetrahydro-3-benzothiepin-1-one is a chemical compound with the molecular formula C10H10OS . It is a member of the benzothiepin class of compounds .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiepin ring system . The compound has a molecular weight of 180.27 g/mol . The InChI code and the canonical SMILES for the compound are also available .Physical and Chemical Properties Analysis
This compound has several computed properties. It has a molecular weight of 180.27 g/mol, an XLogP3-AA of 1.8, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 0 and a topological polar surface area of 45.5 Ų .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A study by Huckle, Lockhart, and Webb (1971) explored the synthesis of compounds within the 1-benzothiepin series, including 4-amino-2,3,4,5-tetrahydro-1-benzothiepin-5-ols, revealing activities on the central nervous system in mice. This research indicates the potential for developing central nervous system agents from these compounds (Huckle, Lockhart, & Webb, 1971).
Corti et al. (2017) presented an enantioselective synthesis method for 2,3,4,5-tetrahydro-1,5-benzothiazepines via catalytic asymmetric sulfa-Michael addition, highlighting the significance of these frameworks in medicinal chemistry (Corti et al., 2017).
Pharmacological Applications
Marcaccini et al. (2003) investigated multicomponent reactions involving isocyanides to produce 1,4-thiazepines and 1,4-benzothiazepin-5-ones, which have implications for creating pharmacologically active molecules (Marcaccini, Miguel, Torroba, & García-Valverde, 2003).
Nefzi et al. (1999) described the solid-phase synthesis of 1,4-benzothiazepin-5-one derivatives, a process that could facilitate the development of novel therapeutic agents (Nefzi, Ong, Giulianotti, Ostresh, & Houghten, 1999).
Methodological Advances in Synthesis
Zeng and Alper (2010) developed a novel domino procedure for synthesizing 1,4-benzothiazepin-5-ones from N-tosyl aziridines and o-iodothiophenols, demonstrating the versatility of these compounds in synthetic chemistry (Zeng & Alper, 2010).
Mecanismo De Acción
Target of Action
It is known that benzazepine derivatives, which include 1,2,4,5-tetrahydro-3-benzothiepin-1-one, have been studied for their potential in treating various conditions such as cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure .
Mode of Action
Benzazepine derivatives have been found to exhibit antibacterial activity, act as sodium channel blockers, and inhibit squalene synthase .
Biochemical Pathways
Benzazepine derivatives have been associated with various biochemical pathways due to their diverse biological activities .
Result of Action
Benzazepine derivatives have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Análisis Bioquímico
Biochemical Properties
1,2,4,5-Tetrahydro-3-benzothiepin-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, this compound can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and homeostasis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and reducing oxidative stress . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact shifts from therapeutic to toxic at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which are crucial for its biotransformation and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing the overall metabolic profile of the organism .
Propiedades
IUPAC Name |
1,2-dihydro-3-benzothiepin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c11-10-7-12-6-5-8-3-1-2-4-9(8)10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTIOGJZWWWRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(=O)C2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70293624 | |
| Record name | 4,5-Dihydro-3-benzothiepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51659-38-2 | |
| Record name | 51659-38-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91054 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dihydro-3-benzothiepin-1(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70293624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethanol, 2-[[2-chloro-4-[(4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1617830.png)
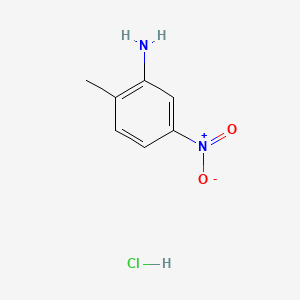
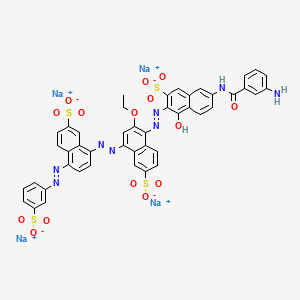
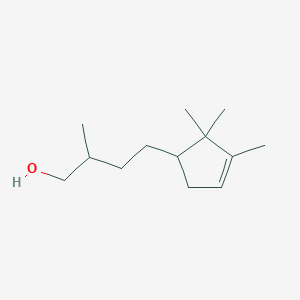
![n-[(1e)-4-{Bis[4-(diethylamino)phenyl]methylidene}naphthalen-1(4h)-ylidene]-4-ethoxyanilinium chloride](/img/structure/B1617835.png)
![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)


